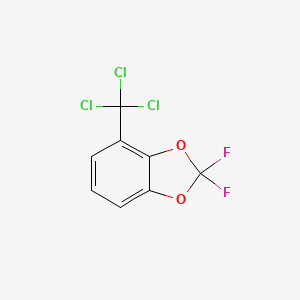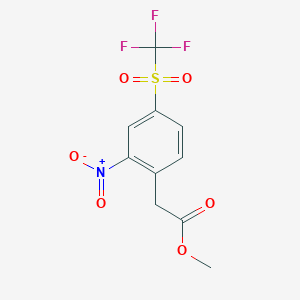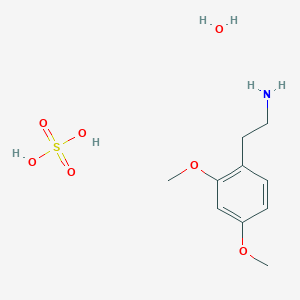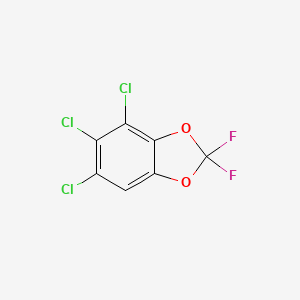
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole, commonly referred to as “4-TDC”, is an organic compound that is a member of the dioxole family. It is a colorless, volatile liquid with a boiling point of 177°C, a melting point of -47°C, and a density of 1.36 g/mL. 4-TDC has a variety of uses in scientific research, ranging from its use as a solvent to its application in organic synthesis.
Mécanisme D'action
4-TDC is an organic compound that is highly reactive. Its reactivity is due to its trichloromethyl group, which is highly reactive due to its electron-withdrawing nature. This electron-withdrawing nature causes 4-TDC to be a strong nucleophile, which allows it to react with electrophiles, such as carbonyl compounds, in a variety of reactions. This reactivity is also what makes 4-TDC useful in organic synthesis, as it can be used to synthesize a variety of other compounds.
Biochemical and Physiological Effects
4-TDC has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that 4-TDC is highly toxic and can be absorbed through the skin and through inhalation. It is also known to be a strong irritant, and exposure to it can cause skin and eye irritation. In addition, 4-TDC has been found to be carcinogenic in animal studies, and it is classified as a potential human carcinogen by the International Agency for Research on Cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-TDC has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-TDC is its low boiling point, which makes it ideal for use as a solvent in organic synthesis. It is also highly volatile, which makes it easy to store and transport. In addition, 4-TDC is relatively inexpensive and readily available. However, 4-TDC is highly toxic and can be absorbed through the skin and through inhalation. It is also a strong irritant and can cause skin and eye irritation. For these reasons, it is important to take proper safety precautions when working with 4-TDC in the laboratory.
Orientations Futures
Given the potential toxicity and carcinogenic effects of 4-TDC, it is important to continue to research the compound and its effects. Future research should focus on identifying the biochemical and physiological effects of 4-TDC, as well as the mechanism of action. In addition, research should focus on the development of safer and more effective methods of synthesis. Finally, research should focus on the development of new applications for 4-TDC, such as its use in drug synthesis or its use as a solvent in other organic synthesis reactions.
Méthodes De Synthèse
4-TDC can be synthesized through a number of different methods. One of the most common methods is the reaction of 4-chloromethyl-2,2-difluoro-1,3-benzodioxole with trichloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction produces 4-TDC and sodium trichloroacetate as byproducts. Another method involves the reaction of 4-chloromethyl-2,2-difluoro-1,3-benzodioxole with trichloroethylene in the presence of a base, such as sodium hydroxide. This reaction produces 4-TDC and trichloroethylene as byproducts.
Applications De Recherche Scientifique
4-TDC has a variety of applications in scientific research. It is often used as a solvent in organic synthesis, as it is highly volatile and has a low boiling point. It is also used in the synthesis of other organic compounds, such as 4-chloromethyl-2,2-difluoro-1,3-benzodioxole, which can be used to synthesize other compounds. In addition, 4-TDC has been used in the synthesis of pharmaceuticals and drugs, as well as in the synthesis of dyes and pigments.
Propriétés
IUPAC Name |
2,2-difluoro-4-(trichloromethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-7(10,11)4-2-1-3-5-6(4)15-8(12,13)14-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUWINIHHPLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)






![[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%](/img/structure/B6351654.png)

